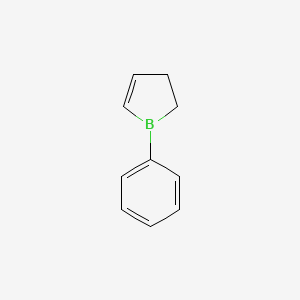
1H-borole, 2,3-dihydro-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Borole, 2,3-dihydro-1-phenyl- is a boron-containing heterocyclic compound. Boroles are known for their unique electronic and optical properties due to their anti-aromatic character and three-coordinate boron atom.
Vorbereitungsmethoden
The synthesis of 1H-borole, 2,3-dihydro-1-phenyl- typically involves the reaction of a substituted 1,4-dilithio-1,3-butadiene with a dihaloborane or organotrifluoroborate. This method allows for the formation of the borole ring through a salt metathesis reaction The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions
Analyse Chemischer Reaktionen
1H-Borole, 2,3-dihydro-1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The boron atom in the borole ring can be oxidized to form boronic acids or boronates.
Reduction: Reduction of the borole ring can lead to the formation of borole dianions, which exhibit aromatic character.
Substitution: The boron atom can participate in substitution reactions with nucleophiles, forming Lewis acid-base adducts. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions include boronic acids, boronates, and various substituted boroles.
Wissenschaftliche Forschungsanwendungen
1H-Borole, 2,3-dihydro-1-phenyl- has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of heterocycles and other boron-containing compounds.
Biology: Boron-containing compounds have shown potential in drug design and development due to their unique electronic properties.
Medicine: Research is ongoing into the use of boron-containing compounds in cancer therapy and as antimicrobial agents.
Wirkmechanismus
The mechanism of action of 1H-borole, 2,3-dihydro-1-phenyl- involves its ability to act as a Lewis acid due to the electron deficiency of the boron atom. This allows it to form stable adducts with Lewis bases, facilitating various chemical transformations. The anti-aromatic character of the borole ring also contributes to its reactivity, making it a versatile reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
1H-Borole, 2,3-dihydro-1-phenyl- can be compared to other boron-containing heterocycles such as:
Pyrrole: Unlike boroles, pyrroles contain a nitrogen atom and exhibit aromatic character.
Furan: Furan contains an oxygen atom and is also aromatic, contrasting with the anti-aromatic nature of boroles.
Cyclopentadiene: This compound is similar in structure but lacks the boron atom, resulting in different electronic properties. The uniqueness of 1H-borole, 2,3-dihydro-1-phenyl- lies in its anti-aromatic character and the presence of a three-coordinate boron atom, which imparts distinct reactivity and electronic properties.
Eigenschaften
CAS-Nummer |
89377-15-1 |
|---|---|
Molekularformel |
C10H11B |
Molekulargewicht |
142.01 g/mol |
IUPAC-Name |
1-phenyl-2,3-dihydroborole |
InChI |
InChI=1S/C10H11B/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-4,6-8H,5,9H2 |
InChI-Schlüssel |
OOZDNYDIUQYZMX-UHFFFAOYSA-N |
Kanonische SMILES |
B1(CCC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[(2-Methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14375957.png)
![7-[(Furan-2-yl)oxy]hepta-2,4,6-trienenitrile](/img/structure/B14375968.png)
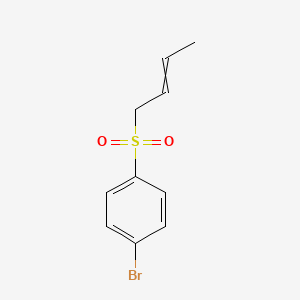

![4-Chloro-5-({[(4-methoxyphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14375992.png)
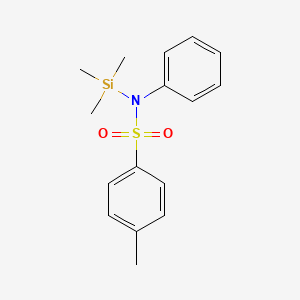
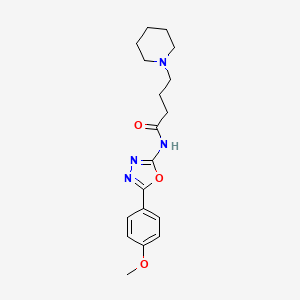
![4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14376013.png)
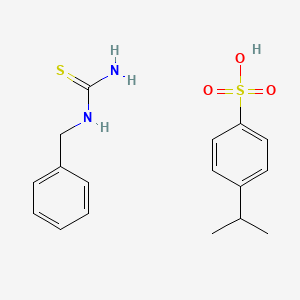
![N-tert-Butyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14376033.png)


